molecular formula C16H12O4 B1609117 2,6-Dimethoxyanthracene-9,10-dione CAS No. 963-96-2

2,6-Dimethoxyanthracene-9,10-dione

Cat. No.: B1609117
CAS No.: 963-96-2
M. Wt: 268.26 g/mol
InChI Key: VZXGMACDZPAQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. The compound’s structure consists of an anthraquinone core with two methoxy groups attached at the 2 and 6 positions, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methoxylation of anthraquinone derivatives. For instance, starting with 2,6-dihydroxyanthraquinone, methoxylation can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methoxylation reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dimethoxyanthracene-9,10-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its methoxy groups play a crucial role in modulating its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

  • 1,2-Dimethoxyanthraquinone
  • 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
  • Morindone-5-methylether

Comparison: 2,6-Dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications .

Properties

CAS No.

963-96-2

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2,6-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O4/c1-19-9-3-5-11-13(7-9)15(17)12-6-4-10(20-2)8-14(12)16(11)18/h3-8H,1-2H3

InChI Key

VZXGMACDZPAQOP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dihydroxyanthraquinone (3 g, 12.5 mmole) and anhydrous potassium carbonate (23 g) in acetone (400 ml), dimethyl sulfate (20 g, 158 mmole) was added at room temperature. The resulting mixture was reacted with stirring for 6 hours under reflux. After standing at room temperature overnight, the reaction mixture was poured into cold H2O (580 ml). The precipitate was filtered and dried. The resultant crude dark brown solid (3.1 g) was recrystallized from benzene to give 2.7 g of 2,6-dimethoxyanthraquinone as yellow-brown crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
580 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.